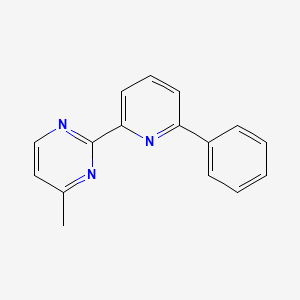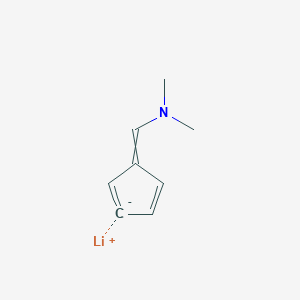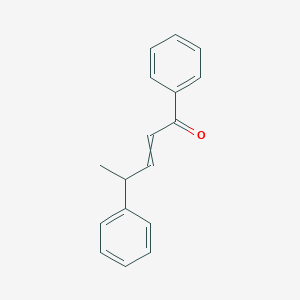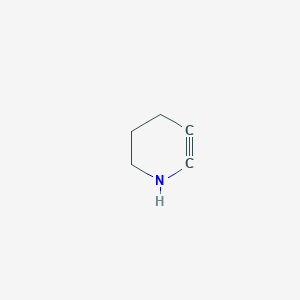
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine can be achieved through various methods. One common approach involves the use of a multi-component condensation reaction, such as the Biginelli reaction, followed by Suzuki C–C cross-coupling . This method strategically installs the pyrimidine and pyridine rings adjacent to each other, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multi-step synthesis processes. These processes often employ catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as LED-induced Ru-photoredox Pd-catalyzed C–H arylation, has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like 3-chloroperbenzoic acid in dichloromethane.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium ethoxide in ethanol.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, methanol, room temperature.
Substitution: Sodium ethoxide, ethanol, reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, it can modulate inflammatory responses by inhibiting key inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties through protein kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Quinazoline: Another heterocyclic compound with significant therapeutic potential.
Uniqueness
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring with a phenylpyridine moiety, which enhances its binding affinity and specificity for certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development .
Properties
CAS No. |
115179-06-1 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-methyl-2-(6-phenylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C16H13N3/c1-12-10-11-17-16(18-12)15-9-5-8-14(19-15)13-6-3-2-4-7-13/h2-11H,1H3 |
InChI Key |
QQZJRLPQPYQPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)




![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)

